Dimethyl 3,4,5,6-tetrafluorophthalate

Overview

Description

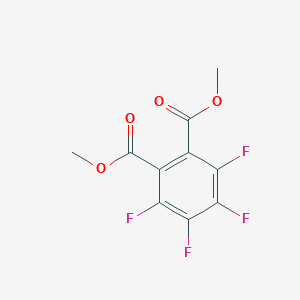

Dimethyl 3,4,5,6-tetrafluorophthalate is an organic compound with the molecular formula C10H6F4O4 It is a derivative of phthalic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxylic acid groups are esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3,4,5,6-tetrafluorophthalate can be synthesized through the esterification of 3,4,5,6-tetrafluorophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the acid with methanol under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale.

Chemical Reactions Analysis

Diels-Alder Reactions

The compound acts as a dienophile in [4+2] cycloadditions due to electron-withdrawing fluorine groups enhancing reactivity:

-

Reacts with conjugated dienes (e.g., tetraphenylcyclopentadienone) to form polycyclic aromatic esters. For example:

| Dienophile | Reaction Temp. | Solvent | Product Stability |

|---|---|---|---|

| Dimethyl 3,4,5,6-tetrafluorophthalate | 210–220°C | Nitrobenzene | High (aromatic stabilization) |

Hydrolysis and Transesterification

The ester groups undergo typical nucleophilic acyl substitution:

-

Acidic hydrolysis :

-

Basic hydrolysis :

-

Transesterification :

Reactivity Note : Fluorine substituents slightly retard hydrolysis compared to non-fluorinated analogs due to electron withdrawal .

Stability and Thermal Behavior

-

Thermal decomposition : Degrades above 300°C, releasing CO and fluorinated benzene derivatives .

-

Photostability : Resists UV degradation better than non-fluorinated phthalates due to C-F bond strength .

| Property | Value/Observation | Reference |

|---|---|---|

| Melting point | 258°C (decomposes) | |

| Hydrolysis half-life | >24 hrs (pH 7, 25°C) |

Scientific Research Applications

Applications in Materials Science

2.1 Polymer Additives

DFP is utilized as a plasticizer in polymer formulations to improve flexibility and processability. Its fluorinated nature contributes to lower volatility and enhanced thermal stability compared to traditional phthalates. This property makes it particularly valuable in the production of high-performance polymers used in automotive and aerospace applications.

2.2 Coatings and Sealants

The incorporation of DFP into coatings provides improved water repellency and chemical resistance. Studies have demonstrated that coatings formulated with DFP exhibit superior durability under harsh environmental conditions, making them ideal for industrial applications such as protective coatings for metal surfaces .

Environmental Applications

3.1 Environmental Monitoring

DFP serves as a standard reference material in analytical chemistry for the detection and quantification of phthalate esters in environmental samples. Its stable isotopic form (dimethyl phthalate-3,4,5,6-d4) is particularly useful in mass spectrometry techniques for tracing sources of pollution and understanding environmental fate .

3.2 Biodegradation Studies

Research has also focused on the biodegradation pathways of DFP and its impact on ecosystems. Studies indicate that while DFP is more resistant to microbial degradation than non-fluorinated phthalates, understanding its degradation mechanisms is crucial for assessing its environmental risk profile .

Case Studies

Regulatory Considerations

Due to growing concerns over the environmental impact of phthalates, regulatory frameworks are increasingly scrutinizing compounds like DFP. While it offers advantages over traditional phthalates in terms of stability and performance, ongoing research is essential to fully understand its long-term ecological effects.

Mechanism of Action

The mechanism of action of dimethyl 3,4,5,6-tetrafluorophthalate involves its interaction with various molecular targets. The fluorine atoms on the benzene ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing methanol and the corresponding acid, which can further interact with biological or chemical systems.

Comparison with Similar Compounds

Dimethyl phthalate: Lacks fluorine atoms, making it less reactive in certain chemical reactions.

Dimethyl 2,3,5,6-tetrafluorophthalate: Similar structure but different fluorine substitution pattern, leading to different reactivity and applications.

Dimethyl 3,4,5,6-tetrachlorophthalate: Chlorine atoms instead of fluorine, resulting in different chemical properties and uses.

Uniqueness: Dimethyl 3,4,5,6-tetrafluorophthalate is unique due to its specific fluorine substitution pattern, which imparts distinct chemical reactivity and potential applications in various fields. The presence of fluorine atoms enhances its stability and resistance to degradation, making it valuable in the synthesis of advanced materials and pharmaceuticals.

Biological Activity

Dimethyl 3,4,5,6-tetrafluorophthalate (DM-TFP) is a fluorinated derivative of phthalate esters, which have garnered attention due to their potential biological activities and implications in environmental science. This article explores the biological activity of DM-TFP, including its mechanisms of action, effects on various biological systems, and relevant research findings.

DM-TFP is characterized by the presence of four fluorine atoms on the phthalate ring, which significantly alters its chemical reactivity and biological interactions. The molecular structure can be represented as follows:

- Chemical Formula : CHFO

- Molecular Weight : 252.15 g/mol

Mechanisms of Biological Activity

The biological activity of DM-TFP can be attributed to several mechanisms:

- Enzyme Inhibition : DM-TFP has been shown to inhibit certain enzymes involved in metabolic pathways. For example, studies indicate that fluorinated phthalates can interfere with the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification processes in organisms .

- Cellular Toxicity : Research indicates that DM-TFP exhibits cytotoxic effects on various cell lines. The compound's ability to induce oxidative stress has been linked to cell apoptosis in human liver cells .

- Endocrine Disruption : Like other phthalates, DM-TFP may act as an endocrine disruptor. It has been suggested that it can mimic or interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in exposed organisms .

Case Studies

-

Cytotoxicity Assessment :

A study evaluated the cytotoxic effects of DM-TFP on human liver carcinoma cells (HepG2). The results indicated that exposure to DM-TFP at concentrations above 50 µM resulted in a significant reduction in cell viability, with an IC50 value determined to be approximately 30 µM . -

Endocrine Disruption Studies :

In a zebrafish model, DM-TFP was administered to assess its impact on developmental processes. Observations noted a disruption in normal vascular development and increased mortality rates among embryos exposed to concentrations exceeding 25 µM . -

Antimicrobial Activity :

A recent investigation into the antimicrobial properties of DM-TFP revealed its effectiveness against several pathogenic bacteria and fungi. The compound demonstrated significant inhibitory effects on Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dimethyl 3,4,5,6-tetrafluorophthalate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogen exchange fluorination of chlorinated precursors or esterification of tetrafluorobenzoic acid derivatives. For example, methyl 2,3,5,6-tetrafluorobenzoate can be synthesized via nucleophilic aromatic substitution using KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (80–120°C). Esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) follows . Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time to minimize side reactions like hydrolysis or over-fluorination.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) to confirm fluorine substitution patterns and ester group presence. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection. For fluorinated analogs, isotopic purity of deuterated derivatives (e.g., dimethyl phthalate-3,4,5,6-d₄) is verified using mass spectral fragmentation patterns .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges for sample pre-concentration, followed by GC-MS or LC-MS/MS in multiple reaction monitoring (MRM) mode. Deuterated internal standards (e.g., dimethyl phthalate-3,4,5,6-d₄) improve quantification accuracy by correcting matrix effects . Method validation should include recovery studies (spiked samples) and limits of detection (LOD) ≤ 0.1 ng/mL.

Advanced Research Questions

Q. How can crystal structure analysis resolve conformational ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals molecular geometry and packing. For example, in related tetraphenyl cyclohexadiene dicarboxylates, SC-XRD identified a distorted boat conformation in the central ring and disorder in substituent orientations. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···S hydrogen bonds) stabilizing the lattice . Computational tools like Density Functional Theory (DFT) complement experimental data to model electronic effects of fluorine substitution.

Q. How should researchers address contradictions in toxicity data for this compound during cumulative risk assessment?

- Methodological Answer : Cross-validate studies by comparing in vitro assays (e.g., endocrine disruption via receptor binding) with in vivo models (rodent toxicity). Account for metabolic differences using liver microsomal assays to identify bioactive metabolites. Prioritize data from standardized protocols (e.g., OECD guidelines) and apply probabilistic modeling to quantify uncertainty in exposure thresholds .

Q. What strategies improve solubility and stability of this compound in thermodynamic studies?

- Methodological Answer : Use co-solvents (e.g., DMPU/water mixtures) to enhance solubility for calorimetric experiments. Flow microcalorimetry at 298.15 K quantifies enthalpic interactions with electrolytes (e.g., alkali halides). Stability is maintained by inert atmospheres (N₂/Ar) and light-sensitive containers to prevent photodegradation .

Q. How do deuterated analogs aid in tracing environmental degradation pathways of this compound?

- Methodological Answer : Isotope-labeled compounds (e.g., dimethyl phthalate-3,4,5,6-d₄) serve as internal standards in mass spectrometry to distinguish parent compounds from degradation products. Use stable isotope probing (SIP) in microbial cultures or soil samples to track metabolic pathways via ²H NMR or isotope ratio MS .

Properties

IUPAC Name |

dimethyl 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDASBAWJFXNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346953 | |

| Record name | dimethyl tetrafluorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-59-5 | |

| Record name | dimethyl tetrafluorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.